molecular formula C11H18O2 B8441235 Ethyl 2,2-dimethylhept-4-ynoate

Ethyl 2,2-dimethylhept-4-ynoate

Cat. No.: B8441235
M. Wt: 182.26 g/mol
InChI Key: IXTATWGWXFBLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-dimethylhept-4-ynoate is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 2,2-dimethylhept-4-ynoate

InChI

InChI=1S/C11H18O2/c1-5-7-8-9-11(3,4)10(12)13-6-2/h5-6,9H2,1-4H3

InChI Key

IXTATWGWXFBLHB-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC(C)(C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of LDA (146 ml, 291 mmol, 2M in THF) at −78° C. under nitrogen was added a solution of ethyl isobutyrate (33.9 g, 291 mmol) in dry THF (100 ml) and the mixture was stirred at −78° C. for 2 hours. To the mixture was added 2-pentynyl chloride (25 g, 243 mmol) slowly over a period of 20 min. The reaction mixture was slowly warmed to RT over a period of 12 hours. Water (200 ml) was added and the product was extracted with Et2O (2×200 ml). The combined organic layers were washed with water, brine and dried (MgSO4). The solvent was removed under vacuum and the residue was purified by flash chromatography on silica (pet. ether/EtOAc 9/1) to afford the titled compound as a colorless liquid (29 g, 66%). TLC: Pet ether/EtOAc (8/2): Rf=0.75. 1H-NMR (CDCl3:300 MHz) δ 1.11 (3H, t), 1.24 (6H, s), 2.15 (2H, m), 2.38 (2H, s), 4.14 (2H, m).
Name
Quantity
146 mL
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
66%

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